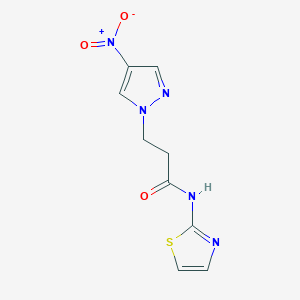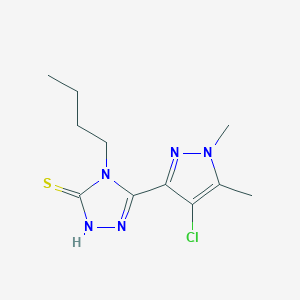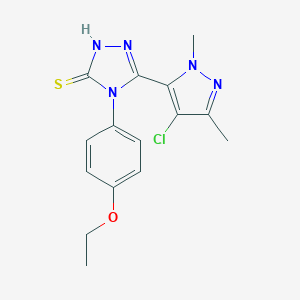
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol may exert its effects through modulation of the immune system, activation of the Nrf2-ARE pathway, and inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. In medicine, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In agriculture, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to improve feed efficiency and growth performance in livestock by increasing the secretion of growth hormone and insulin-like growth factor-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity and stability. However, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol also has some limitations, such as its limited solubility in water and its potential interference with certain assays.
Direcciones Futuras
There are several future directions for research on 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. In medicine, further studies are needed to fully understand the mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its potential applications in the treatment of various diseases. In agriculture, more research is needed to determine the optimal dosage and duration of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol supplementation in livestock. In environmental science, further studies are needed to explore the potential of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol as a biodegradable and environmentally friendly solvent.
In conclusion, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in medicine, agriculture, and environmental science.
Métodos De Síntesis
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with 2-amino-1,3-dimethylpyrazole to form 5-(4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Aplicaciones Científicas De Investigación
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. In agriculture, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been used as a feed additive for livestock to improve growth performance and feed efficiency. In environmental science, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied as a potential biodegradable and environmentally friendly solvent.
Propiedades
Fórmula molecular |
C14H15N5S |
|---|---|
Peso molecular |
285.37 g/mol |
Nombre IUPAC |
3-(1,3-dimethylpyrazol-4-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5S/c1-9-4-6-11(7-5-9)19-13(15-16-14(19)20)12-8-18(3)17-10(12)2/h4-8H,1-3H3,(H,16,20) |
Clave InChI |
ROWMZDGRHBWKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN(N=C3C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN(N=C3C)C |
Solubilidad |
32.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)